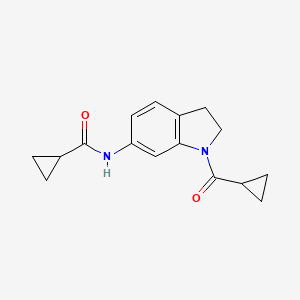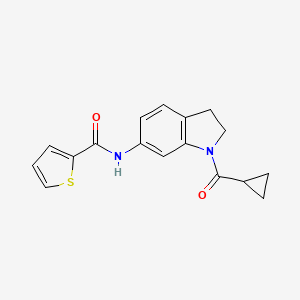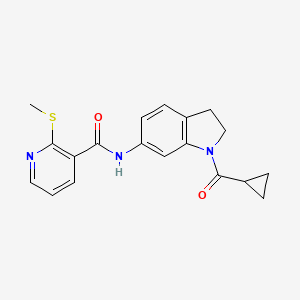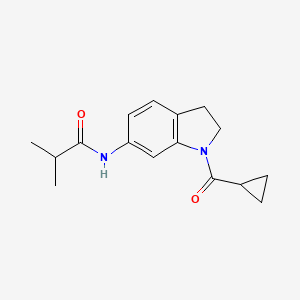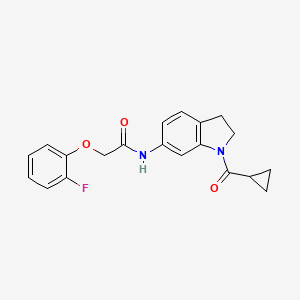
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide, otherwise known as 6-Methoxyindanone, is a compound that has a wide range of uses in both scientific research and laboratory experiments. This compound is a derivative of indanone and is used in the synthesis of a variety of compounds. 6-Methoxyindanone is a versatile compound due to its ability to form a variety of derivatives, which can be used for a variety of purposes.
Mecanismo De Acción
6-Methoxyindanone acts as a proton donor in the synthesis of various compounds. This is due to the presence of the acetyl group, which is capable of donating a proton to the reaction mixture. This proton donation is responsible for the formation of the desired product.
Biochemical and Physiological Effects
6-Methoxyindanone is known to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 6-Methoxyindanone has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methoxyindanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, 6-Methoxyindanone is also known to be toxic and can cause irritation to the skin and eyes. Therefore, it is important to use protective equipment when handling this compound.
Direcciones Futuras
The use of 6-Methoxyindanone in scientific research and laboratory experiments is expected to continue to grow as more of its potential applications are explored. Some potential future directions include the use of 6-Methoxyindanone in the synthesis of new compounds, such as metal-containing complexes and heterocyclic compounds. In addition, 6-Methoxyindanone could be used to develop new pharmaceuticals and agrochemicals. Furthermore, the use of 6-Methoxyindanone in the synthesis of organic compounds could lead to the development of new materials with improved properties. Finally, further research into the biochemical and physiological effects of 6-Methoxyindanone could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 6-Methoxyindanone can be achieved through two main methods. The first is an acid-catalyzed reaction between indanone and 3-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The second method involves the reaction of a Grignard reagent with indanone. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Aplicaciones Científicas De Investigación
6-Methoxyindanone has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including organic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, 6-Methoxyindanone has been used in the synthesis of a variety of metal-containing compounds, such as nickel and cobalt complexes.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-10-9-15-5-6-16(12-18(15)21)20-19(23)11-14-3-7-17(24-2)8-4-14/h3-8,12H,9-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMRENTXFGHXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
